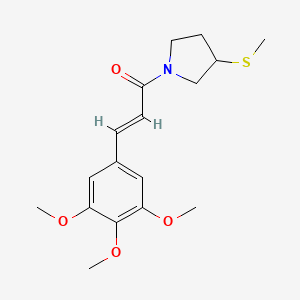
(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H23NO4S and its molecular weight is 337.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, with CAS number 1798419-67-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23NO4S
- Molecular Weight : 337.4 g/mol
- Structure : The compound features a pyrrolidine moiety linked to a trimethoxyphenyl group through an α,β-unsaturated carbonyl system.
The biological activity of this compound is hypothesized to be influenced by its structural characteristics. The presence of the methylthio group and the pyrrolidine ring may enhance its interaction with biological targets, potentially leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives containing pyrrolidine rings often demonstrate enhanced antibacterial efficacy against resistant strains like Pseudomonas aeruginosa .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies on similar compounds have indicated:
- Cytotoxic Effects : The presence of the trimethoxyphenyl group may contribute to cytotoxicity in cancer cell lines. For example, related compounds have been tested against various cancer cell lines such as MCF-7 and KB-3-1, showing promising results .
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including those with methylthio substitutions. Results indicated that certain derivatives exhibited potent activity against ESKAPE pathogens, which are known for their antibiotic resistance .
| Compound | Activity Against ESKAPE Pathogens | MIC (µg/mL) |
|---|---|---|
| Compound A | Yes | 32 |
| Compound B | No | N/A |
| This compound | TBD | TBD |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on structurally similar compounds indicated significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular metabolism .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| KB-3-1 | 20 | Metabolic disruption |
属性
IUPAC Name |
(E)-1-(3-methylsulfanylpyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-20-14-9-12(10-15(21-2)17(14)22-3)5-6-16(19)18-8-7-13(11-18)23-4/h5-6,9-10,13H,7-8,11H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSLBCIOLGVCR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














